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molecular formula C9H9BrO B1265795 1-(Allyloxy)-4-bromobenzene CAS No. 25244-30-8

1-(Allyloxy)-4-bromobenzene

Cat. No. B1265795
M. Wt: 213.07 g/mol
InChI Key: PXOIJEJWBLMJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306830

Procedure details

Tl2O3 (2.38 g, 5.2 mmol) was added at room temperature to a mixture of H2SO4 (6.9 ml) and water (6.1 ml) and this mixture was stirred for 30 min and added to o-allyloxy-bromo-benzene (1.9 g, 8.92 mmol) and water was added (37 ml). The reaction mixture was stirred in 60° C. under Argon. The product was extracted with CH2Cl2 and the organic layer was washed with water, dried (Na2SO4), filtered and the solvent was removed under reduced pressure to give 1.34 g of a raw oil, which was chromatographed (SiO2 and ether as eluant). The fractions containing at least 85% purity of the product were pooled and the solvent was removed, yielding 310 mg of an oil. GC/MS showed M+ /M+2 at m/e=228.00(100%)/230.00(88%).
[Compound]
Name
Tl2O3
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[OH:1]S(O)(=O)=O.[CH2:6]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Br:16])[CH:7]=[CH2:8]>O>[Br:16][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:10]=1[O:9][CH2:6][CH:7]([OH:1])[CH2:8]2

Inputs

Step One
Name
Tl2O3
Quantity
2.38 g
Type
reactant
Smiles
Name
Quantity
6.9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C=C)OC1=C(C=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (37 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in 60° C. under Argon
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.34 g of a raw oil, which
CUSTOM
Type
CUSTOM
Details
was chromatographed (SiO2 and ether as eluant)
ADDITION
Type
ADDITION
Details
The fractions containing at least 85% purity of the product
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC=C2CC(COC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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